molecular formula C16H12N4O3S2 B1225553 2-(6-Imidazo[2,1-b]thiazolyl)acetic acid [2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl] ester

2-(6-Imidazo[2,1-b]thiazolyl)acetic acid [2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl] ester

Cat. No. B1225553
M. Wt: 372.4 g/mol
InChI Key: WMAPLAQDQVQJKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(6-imidazo[2,1-b]thiazolyl)acetic acid [2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl] ester is a member of benzothiazoles.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Methods : The compound, a member of the imidazo[2,1-b]thiazole and imidazo[2,1-b]benzothiazole family, has been synthesized through various methods. One approach involved starting with substituted 2-aminothiazoles and 2-aminobenzothiazoles, reacting them with ethyl 4-bromoacetoacetate, and obtaining the corresponding acetic acids. These compounds have been primarily explored for their potential anti-inflammatory activity (Abignente et al., 1976) (Grandolini et al., 1993).
  • Chemical Interactions and Reactions : The interaction of certain imidazo[2,1-b]benzothiazoles with acrylic acid in the presence of acetic anhydride and acetic acid has been noted. This process led to the creation of various derivatives, some of which showed significant biological activities in different assays (El-Shorbagi et al., 1989) (El-Shorbagi & Sakai et al., 1988).

Biological Activity and Applications

  • Biological Activity : Various derivatives of the compound were studied for their anti-inflammatory, analgesic, and ulcerogenic activities. The synthesis of these derivatives and the study of their structure-activity relationships (SAR) contributed to understanding their potential as anti-inflammatory and analgesic drugs with low side effects (Palagiano et al., 1996).
  • Antimicrobial Activity : Some derivatives, especially those synthesized from imidazo[2,1-b]thiadiazoles, have shown promising antibacterial and antifungal activities, making them a point of interest in the search for new antimicrobial agents (Alegaon & Alagawadi, 2011).

properties

Product Name

2-(6-Imidazo[2,1-b]thiazolyl)acetic acid [2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl] ester

Molecular Formula

C16H12N4O3S2

Molecular Weight

372.4 g/mol

IUPAC Name

[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl] 2-imidazo[2,1-b][1,3]thiazol-6-ylacetate

InChI

InChI=1S/C16H12N4O3S2/c21-13(19-15-18-11-3-1-2-4-12(11)25-15)9-23-14(22)7-10-8-20-5-6-24-16(20)17-10/h1-6,8H,7,9H2,(H,18,19,21)

InChI Key

WMAPLAQDQVQJKH-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=C(S2)NC(=O)COC(=O)CC3=CN4C=CSC4=N3

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NC(=O)COC(=O)CC3=CN4C=CSC4=N3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(6-Imidazo[2,1-b]thiazolyl)acetic acid [2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl] ester
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2-(6-Imidazo[2,1-b]thiazolyl)acetic acid [2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl] ester
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2-(6-Imidazo[2,1-b]thiazolyl)acetic acid [2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl] ester
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2-(6-Imidazo[2,1-b]thiazolyl)acetic acid [2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl] ester
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2-(6-Imidazo[2,1-b]thiazolyl)acetic acid [2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl] ester
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2-(6-Imidazo[2,1-b]thiazolyl)acetic acid [2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl] ester

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